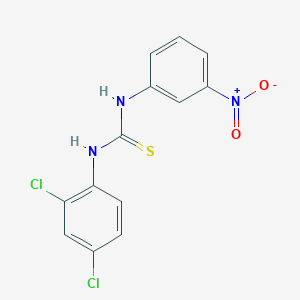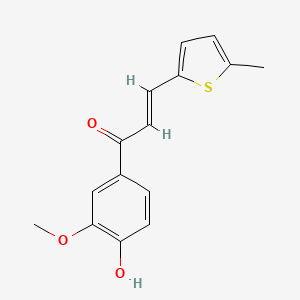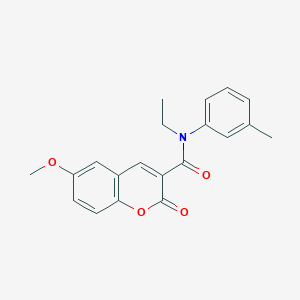![molecular formula C12H10BrClN2O B5799657 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol](/img/structure/B5799657.png)
2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol involves the inhibition of various enzymes and proteins in microbial and cancer cells. It has been shown to inhibit the activity of DNA gyrase, an essential enzyme involved in DNA replication in bacteria. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol are still being studied. However, it has been shown to have a cytotoxic effect on cancer cells and can induce apoptosis, or programmed cell death. It also has a bactericidal effect on various strains of bacteria and can inhibit the growth of fungi and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol in lab experiments is its broad-spectrum antimicrobial activity. It can be used to study the mechanism of action of various enzymes and proteins involved in microbial and cancer cell growth. However, one of the limitations of using this compound is its potential toxicity to human cells, which could limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol. One area of research is the development of new antimicrobial agents based on this compound. Another area of research is the study of its potential use in cancer therapy. Additionally, the biochemical and physiological effects of this compound need to be further studied to fully understand its mechanism of action. Finally, the potential toxicity of this compound to human cells needs to be further investigated to determine its safety for clinical use.
Conclusion:
In conclusion, 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol is a promising compound with potential applications in various fields of scientific research. Its broad-spectrum antimicrobial activity and cytotoxic effects on cancer cells make it a promising candidate for the development of new antimicrobial agents and cancer therapies. However, further research is needed to fully understand its mechanism of action and potential toxicity to human cells.
Méthodes De Synthèse
The synthesis of 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol involves the reaction of 4-chlorophenol and 5-bromo-2-pyridinecarboxaldehyde in the presence of a reducing agent. The resulting product is a white crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has been shown to have anticancer activity and could be used in cancer therapy.
Propriétés
IUPAC Name |
2-[[(5-bromopyridin-2-yl)amino]methyl]-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O/c13-9-1-4-12(16-7-9)15-6-8-5-10(14)2-3-11(8)17/h1-5,7,17H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOOGNQIGSJRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNC2=NC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-Bromo-2-pyridinyl)amino]methyl}-4-chlorophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-phenyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5799589.png)
![ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5799590.png)
![2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5799610.png)
![4-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzoyl}morpholine](/img/structure/B5799614.png)

![N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5799630.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5799652.png)



